H-MeTyr(tBu)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-MeTyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by methylation and esterification. One common method includes:
Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.
Methylation: The protected tyrosine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Esterification: The carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
H-MeTyr(tBu)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
H-MeTyr(tBu)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of H-MeTyr(tBu)-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-L-tyrosine: Lacks the tert-butyl ester group.
L-tyrosine tert-butyl ester: Lacks the N-methyl group.
N-methyl-L-phenylalanine tert-butyl ester: Similar structure but with a phenylalanine backbone.
Uniqueness
H-MeTyr(tBu)-OH is unique due to the presence of both the N-methyl and tert-butyl ester groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15-4)13(16)17/h5-8,12,15H,9H2,1-4H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGJOSPCBLHAMK-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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